molecular formula C36H52N2O5 B613400 Fmoc-L-Orn(Palm)-OH CAS No. 1301706-41-1

Fmoc-L-Orn(Palm)-OH

Cat. No. B613400
M. Wt: 592,83 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Orn(Palm)-OH” is a derivative of the amino acid ornithine, which has been modified for use in solid-phase peptide synthesis1. The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is used to protect the amino group during synthesis1. The “Orn” refers to ornithine, and the “Palm” likely refers to a palmitoyl group, a type of fatty acid. This compound is used in the synthesis of peptides, particularly those that require the incorporation of ornithine with a palmitoyl group1.



Synthesis Analysis

The synthesis of “Fmoc-L-Orn(Palm)-OH” involves several steps, including the protection of the amino group with the Fmoc group and the attachment of the palmitoyl group2. The exact details of the synthesis can vary depending on the specific methods and reagents used2.



Molecular Structure Analysis

The molecular structure of “Fmoc-L-Orn(Palm)-OH” includes the ornithine amino acid backbone, with the amino group protected by the Fmoc group and the side chain modified with the palmitoyl group3. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy3.



Chemical Reactions Analysis

In the context of peptide synthesis, “Fmoc-L-Orn(Palm)-OH” can undergo several types of chemical reactions. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in peptide bond formation2. The palmitoyl group can also be removed or modified under certain conditions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-L-Orn(Palm)-OH” can depend on factors such as its purity and the specific conditions under which it is stored13. For example, it is typically a solid at room temperature, and it should be stored at low temperatures to maintain its stability13.


Future Directions

The use of “Fmoc-L-Orn(Palm)-OH” in peptide synthesis is a well-established field, but there are always opportunities for further research and development. For example, new methods could be developed to improve the efficiency or selectivity of the synthesis process. Additionally, this compound could be used to synthesize new peptides with novel biological activities2.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(hexadecanoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-34(39)37-26-19-24-33(35(40)41)38-36(42)43-27-32-30-22-17-15-20-28(30)29-21-16-18-23-31(29)32/h15-18,20-23,32-33H,2-14,19,24-27H2,1H3,(H,37,39)(H,38,42)(H,40,41)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXBSWAKJJNBB-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Orn(Palm)-OH

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